molecular formula C6H10N2S B1311014 4-Isopropyl-1,3-thiazol-2-amine CAS No. 79932-20-0

4-Isopropyl-1,3-thiazol-2-amine

Cat. No. B1311014
Key on ui cas rn: 79932-20-0
M. Wt: 142.22 g/mol
InChI Key: LGPVXXJBWWYOSL-UHFFFAOYSA-N
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Patent
US08853213B2

Procedure details

500 mg of 4-isopropyl-thiazol-2-yl amine obtained in step 93-2 was dissolved in 10 ml of acetonitrile and 900 mg of cupper(II) chloride dehydrate was added to the mixture, followed by adding 630 μl of t-BuNO2 thereto dropwise. The resulting mixture was heated to 65° C. and stirred for 2 hr. The resulting solution was cooled to room temperature and the reaction was terminated by adding water. The resulting mixture was extracted twice with ethyl acetate and washed with water and saline solution. The organic layer was dried over anhydrous magnesium sulfate and concentrated under a reduced pressure to obtain 500 mg of the title compound as a light brown oil.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
900 mg
Type
reactant
Reaction Step Two
Quantity
630 μL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[N:5]=[C:6](N)[S:7][CH:8]=1)([CH3:3])[CH3:2].[Cl-:10].C([N+]([O-])=O)(C)(C)C>C(#N)C>[Cl:10][C:6]1[S:7][CH:8]=[C:4]([CH:1]([CH3:3])[CH3:2])[N:5]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)(C)C=1N=C(SC1)N
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
900 mg
Type
reactant
Smiles
[Cl-]
Step Three
Name
Quantity
630 μL
Type
reactant
Smiles
C(C)(C)(C)[N+](=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
stirred for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the reaction was terminated
ADDITION
Type
ADDITION
Details
by adding water
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted twice with ethyl acetate
WASH
Type
WASH
Details
washed with water and saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1SC=C(N1)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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